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Bismuthine, triethyl-

MOCVD precursor selection Carbon contamination GaAsBi dilute bismide

Triethylbismuthine (TEBi), also known as triethylbismuth, is a volatile organometallic liquid compound of bismuth in the +3 oxidation state, bearing three ethyl substituents. As the first historically prepared organobismuth compound , it belongs to the trialkylbismuthine class and functions as a neutral, two-electron donor ligand analogous to phosphines and arsines, coordinating to transition metal centers through its bismuth lone pair.

Molecular Formula C6H15Bi
Molecular Weight 296.16 g/mol
CAS No. 617-77-6
Cat. No. B1618022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuthine, triethyl-
CAS617-77-6
Molecular FormulaC6H15Bi
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESCC[Bi](CC)CC
InChIInChI=1S/3C2H5.Bi/c3*1-2;/h3*1H2,2H3;
InChIKeyFPYOWXFLVWSKPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylbismuthine (CAS 617-77-6): Organometallic Bismuth Precursor Selection Guide


Triethylbismuthine (TEBi), also known as triethylbismuth, is a volatile organometallic liquid compound of bismuth in the +3 oxidation state, bearing three ethyl substituents. As the first historically prepared organobismuth compound [1], it belongs to the trialkylbismuthine class and functions as a neutral, two-electron donor ligand analogous to phosphines and arsines, coordinating to transition metal centers through its bismuth lone pair [2]. With a molecular weight of 296.16 g/mol, a density of 1.82 g/mL, a melting point of -127.35 °C, and a boiling point of 104–107 °C (at reduced pressure ~76 Torr) [3], TEBi is primarily employed as a bismuth precursor in metal-organic chemical vapor deposition (MOCVD) processes and as a reagent in organometallic synthesis. Its procurement is typically driven by the need for a volatile, carbon-contamination-controlled bismuth source in thin-film semiconductor applications.

Why Triethylbismuthine Cannot Be Directly Substituted with Other Trialkylbismuth Sources


Trialkylbismuth compounds — including trimethylbismuth (TMBi), triethylbismuth (TEBi), triisopropylbismuth (TIPBi), and tritertiarybutylbismuth (TTBBi) — are chemically related but exhibit critically divergent physical properties, decomposition kinetics, and film incorporation efficiencies in MOCVD/MOVPE processes. The alkyl chain length directly influences vapor pressure, thermal stability, and the carbon incorporation profile in deposited films [1]. Methyl-based precursors such as TMBi tend to introduce higher carbon contamination in low-temperature growth regimes due to incomplete methyl radical desorption, whereas ethyl-based TEBi provides a cleaner decomposition pathway with lower carbon background [2]. Furthermore, heavier alkyl variants (TIPBi, TTBBi) show substantially lower volatility, requiring higher bubbler temperatures and complicating mass-flow-controlled delivery [3]. Simple molar-equivalent substitution without adjusting growth parameters therefore leads to non-reproducible film stoichiometry, altered electrical properties, and potential reactor fouling.

Triethylbismuthine (CAS 617-77-6) Quantitative Differentiation Evidence Against Key Comparators


Triethylbismuthine vs. Trimethylbismuth: MOCVD Carbon Contamination Control in GaAsBi Film Growth

In a direct head-to-head comparison of TEBi and TMBi for MOVPE growth of GaAs₁₋ᵧBiᵧ films, TEBi consistently produced lower carbon concentrations in the deposited films, particularly at low growth temperatures. This is attributed to the cleaner β-hydride elimination pathway available to ethyl ligands, which facilitates desorption of hydrocarbon fragments as ethene rather than leaving methyl groups to incorporate as carbon contamination [1]. Methyl-based TMBi lacks this elimination pathway, resulting in higher residual carbon incorporation from incomplete methyl radical desorption [1][2]. The study further demonstrated that Bi incorporation proceeds more efficiently with TEBi, yielding higher bismuth content films under identical precursor flow conditions [1].

MOCVD precursor selection Carbon contamination GaAsBi dilute bismide

Volatility and Delivery: Triethylbismuthine vs. Trimethylbismuth Vapor Pressure Comparison for MOCVD Bubbler Systems

Vapor pressure is the dominant parameter governing precursor mass transport in MOCVD bubbler-based delivery systems. Triethylbismuthine (TEBi) exhibits a boiling point of 104–105 °C at 76 Torr and an enthalpy of vaporization (ΔvapH) of 10.5 kcal/mol at 322 K, with a standard value of 11.0 ± 1.0 kcal/mol [1]. By comparison, trimethylbismuth (TMBi) boils at 105–106 °C at 760 Torr, which is approximately atmospheric pressure, and has a liquid density of 2.30 g/cm³ [2]. The higher boiling point of TEBi at a much lower pressure (76 Torr vs. 760 Torr) indicates substantially lower volatility for TEBi relative to TMBi under equivalent conditions. This reduced volatility necessitates higher bubbler temperatures or reduced carrier gas flow rates to achieve comparable molar delivery rates, offering finer control over precursor flux in deposition systems where oversaturation must be avoided [3].

Vapor pressure Bubbler delivery MOCVD process engineering

Surface Decomposition Kinetics: Triethylbismuthine vs. Trimethylbismuth on Pt(111) Model Catalyst Surfaces

The thermal decomposition behavior of TEBi and TMBi on Pt(111) single-crystal surfaces was directly compared using thermal desorption spectroscopy (TDS), Auger electron spectroscopy (AES), and high-resolution electron energy loss spectroscopy (HREELS). Both compounds adsorb molecularly at 110 K and deliver alkyl radicals and bismuth atoms to the surface in a 3:1 (alkyl:Bi) ratio upon heating [1]. However, the desorption products differ: TMBi decomposition yields methane (CH₄) with a reaction-rate-limited desorption peak at 280 K, while TEBi decomposition yields ethane (CH₃CH₃) with a peak at 295 K [1]. Some fraction of parent BiR₃ desorbs molecularly at approximately 190 K for both compounds [1]. The higher desorption temperature for the ethyl-derived recombination product (295 K vs. 280 K) indicates a kinetic distinction in surface chemistry that carries implications for film growth: the ethyl pathway provides a longer residence time for carbon-containing fragments on the growth surface, potentially enabling more complete hydrocarbon desorption before bismuth incorporation.

Surface decomposition Thermal desorption spectroscopy Alkyl radical chemistry

Triethylbismuthine Functional Selectivity: Chemoselective –SH Detection Without Cross-Reactivity vs. Tetraethyllead

Triethylbismuthine and tetraethyllead (TEL) are both capable of detecting thiol (–SH) groups, but they exhibit distinct selectivity profiles. TEBi reacts specifically with –SH groups and shows no reactivity toward –NH (amino), –C≡CH (alkynyl), or simple –OH (hydroxyl) groups, nor does it suffer interference from azo or nitro functional groups [1]. Tetraethyllead, while also used for –SH detection, is a potent neurotoxin with significant environmental and occupational health restrictions. TEBi therefore offers comparable analytical utility with a comparatively lower toxicity profile, making it a more sustainable choice for thiol quantification in biochemical and pharmaceutical quality control applications [1]. No direct quantitative interference comparison between TEBi and TEL has been published, but the documented chemoselectivity profile of TEBi against common biological functionalities is established [1].

Chemoselective detection Thiol quantification Organometallic reagent selectivity

Triethylbismuthine vs. Triethylantimony: Group 15 Precursor Volatility Comparison for Semiconductor Alloy Growth

For growth of (Bi₁₋ₓSbₓ)₂Te₃ thermoelectric thin films by MOCVD, both triethylbismuthine (TEBi) and triethylantimony (TESb, CAS 617-85-6) are employed as Group 15 precursors. Their vapor pressures differ substantially: TEBi boils at 104–105 °C at 76 Torr , while TESb boils at 156 °C at atmospheric pressure . This approximately 50 °C higher boiling point for TESb indicates significantly lower volatility, necessitating different bubbler temperature setpoints and carrier gas flow rates when co-delivering both precursors in a single reactor for mixed Bi–Sb film deposition. The mismatch in vapor pressure between TEBi and TESb must be compensated through independent temperature control of each precursor bubbler to maintain stoichiometric film composition control [1].

Group 15 precursor Bismuth-antimony alloy Vapor pressure comparison

Thermal Stability and Safety: Triethylbismuthine vs. Trimethylbismuth Decomposition Temperature Comparison

Triethylbismuthine ignites spontaneously in air and is reported to explode at 150 °C [1]. Trimethylbismuth is classified as a pyrophoric liquid (H250) that ignites spontaneously upon contact with air and is also water-reactive (hazard class 4.3) [2][3]. While both compounds require rigorous inert-atmosphere handling, TMBi's smaller methyl groups render it the more volatile and more readily ignitable of the two, whereas TEBi's higher molecular weight and lower vapor pressure provide a marginally wider safety margin during routine bubbler exchange and precursor line maintenance procedures. The explosion threshold of TEBi at 150 °C defines a hard upper temperature limit for storage, shipping, and reactor pre-heating protocols [1].

Thermal stability Pyrophoricity Safe handling

Procurement-Driven Application Scenarios for Triethylbismuthine (CAS 617-77-6) Based on Verified Evidence


Low-Carbon-Contamination GaAsBi Dilute Bismide Epitaxy for Optoelectronic Devices

When growing GaAs₁₋ᵧBiᵧ dilute bismide layers by MOVPE for near-infrared optoelectronic devices, TEBi is the preferred bismuth precursor over TMBi. Direct comparative evidence demonstrates that TEBi yields lower carbon incorporation in deposited films while also providing more efficient bismuth incorporation at the low growth temperatures required for metastable GaAsBi alloy stabilization [1]. The ethyl ligand's ability to undergo β-hydride elimination provides a cleaner decomposition pathway relative to methyl-based TMBi, which lacks this elimination route and therefore introduces higher residual carbon [1][2]. Procurement of TEBi for dilute bismide epitaxy is indicated when carbon background levels are a critical quality metric for device performance.

Bi₂Te₃-Based Thermoelectric Thin Film Deposition via MOCVD

For MOCVD growth of bismuth telluride (Bi₂Te₃) thin films on SiO₂ or other substrates for thermoelectric energy harvesting applications, TEBi serves as a viable bismuth source that can be paired with di-tertiarybutyl tellurium (Te(tBu)₂) to achieve C-oriented film growth at temperatures as low as 300 °C under 2.5 Torr reactor pressure [1]. The moderate volatility of TEBi (b.p. 104–105 °C at 76 Torr) allows controlled delivery through standard stainless-steel bubbler systems without the extreme temperature management required for heavier trialkylbismuth precursors such as triisopropylbismuth or tritertiarybutylbismuth [1][2]. This application scenario is supported by published film characterization data including XRD, SEM, and stoichiometry analysis [1].

Chemoselective Thiol (–SH) Quantification in Biochemical and Pharmaceutical Analysis

Triethylbismuthine can be employed as a functional-group-selective reagent for the detection and quantification of thiol (–SH) groups in complex biological and pharmaceutical matrices. Published selectivity data confirm zero cross-reactivity with amino (–NH), alkynyl (–C≡CH), hydroxyl (–OH), azo (–N=N–), and nitro (–NO₂) functionalities [1][2]. This chemoselectivity profile surpasses that of tetraethyllead (TEL), which shares –SH reactivity but carries severe neurotoxicity and environmental persistence concerns [2]. For laboratories seeking a TEL-free analytical method for thiol quantification — relevant to cysteine/cystine determination, protein sulfhydryl assays, and drug substance impurity profiling — TEBi offers a less hazardous alternative with equivalent analytical specificity [2].

Model Surface Science Studies of Alkyl Radical Chemistry on Transition Metal Catalysts

As demonstrated by Pansoy-Hjelvik et al., TEBi serves as a clean thermal source of ethyl radicals on Pt(111) single-crystal surfaces under ultra-high vacuum (UHV) conditions [1]. Paired with TMBi as a methyl radical source, TEBi enables systematic comparative studies of C₁ vs. C₂ hydrocarbon surface chemistry, with TEBi-derived ethyl radicals showing ethane desorption at 295 K (vs. 280 K for TMBi-derived methane) [1]. This 15 K difference provides a measurable kinetic distinction that fundamental surface science researchers can exploit to probe alkyl chain-length effects on catalytic dehydrogenation and hydrogenation pathways. Procurement of high-purity TEBi for UHV surface science experiments is justified by its well-characterized thermal decomposition behavior on Pt(111) and the established 3:1 alkyl:Bi stoichiometric delivery ratio [1].

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